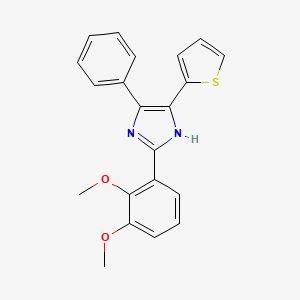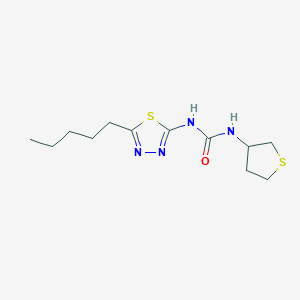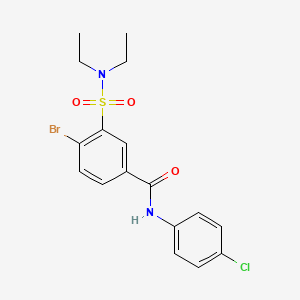![molecular formula C23H35N3O3 B6013853 1-[2-Methoxy-5-[[methyl-[(3-methylpyridin-4-yl)methyl]amino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B6013853.png)
1-[2-Methoxy-5-[[methyl-[(3-methylpyridin-4-yl)methyl]amino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Methoxy-5-[[methyl-[(3-methylpyridin-4-yl)methyl]amino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol is a complex organic compound with a variety of potential applications in scientific research and industry This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, amino, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methoxy-5-[[methyl-[(3-methylpyridin-4-yl)methyl]amino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of a phenol derivative with a suitable halogenating agent to introduce the phenoxy group.
Introduction of the methoxy group: The methoxy group can be introduced through methylation of a hydroxyl group using a methylating agent such as dimethyl sulfate or methyl iodide.
Coupling reactions: The final step involves coupling the various intermediates to form the desired compound. This may involve the use of coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[2-Methoxy-5-[[methyl-[(3-methylpyridin-4-yl)methyl]amino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-Methoxy-5-[[methyl-[(3-methylpyridin-4-yl)methyl]amino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-Methoxy-5-[[methyl-[(3-methylpyridin-4-yl)methyl]amino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[2-Methoxy-5-[[methyl-[(3-methylpyridin-4-yl)methyl]amino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol: This compound is unique due to its specific combination of functional groups and structural features.
Other phenoxy compounds: Compounds with similar phenoxy groups may exhibit comparable reactivity and applications.
Methoxy-substituted compounds: Compounds with methoxy groups may share similar chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both methoxy and amino groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[2-methoxy-5-[[methyl-[(3-methylpyridin-4-yl)methyl]amino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O3/c1-17(2)26(5)15-21(27)16-29-23-11-19(7-8-22(23)28-6)13-25(4)14-20-9-10-24-12-18(20)3/h7-12,17,21,27H,13-16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSVLEMWQQZMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CN(C)CC2=CC(=C(C=C2)OC)OCC(CN(C)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-amino-2-(4-ethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B6013770.png)
![N-cyclopropyl-3-[1-(5-phenoxy-2-furoyl)-3-piperidinyl]propanamide](/img/structure/B6013774.png)

![4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-1,3-benzenediol](/img/structure/B6013781.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-4-(2-thienyl)butanamide](/img/structure/B6013784.png)
![2'-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B6013794.png)
![Methyl 2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]-4,5-dimethoxybenzoate](/img/structure/B6013796.png)
![4-[3-(4-morpholinylcarbonyl)-1-piperidinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B6013801.png)
![3-({[3,5-bis(ethoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6013805.png)
![7-(2-chloro-6-fluorobenzoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6013811.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B6013817.png)

![N-(3,5-dichlorophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6013842.png)

